molecular formula C14H12N2OS B1334482 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine CAS No. 195824-61-4

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine

Cat. No. B1334482
M. Wt: 256.32 g/mol
InChI Key: MFFKQMIPBHGUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine" is a chemical entity that has been studied in various contexts due to its potential biological activities. The structure of this compound includes a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, attached to a naphthyl group that is substituted with a methoxy group. This structural motif is of interest in the development of pharmaceuticals and other biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share a similar naphthyl and thiazolyl moiety, were synthesized and found to possess moderate cytotoxic activity against tumor cell lines . Another study reported the synthesis of a novel compound with a naphthalen-2-yl and thiazol-2-amine structure, which was characterized by various spectroscopic methods . These studies indicate that the synthesis of such compounds is feasible and that they can be characterized using standard laboratory techniques.

Molecular Structure Analysis

The molecular structure of compounds closely related to "4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine" has been determined using single crystal X-ray diffraction . This technique allows for the precise determination of the molecular geometry and the spatial arrangement of atoms within the crystal. The study of physical parameters, such as intermolecular contacts and electrostatic potential distribution, provides insight into the compound's interactions and stability .

Chemical Reactions Analysis

The reactivity of the thiazole ring and the naphthyl group allows for the formation of various derivatives with potential pharmacological activities. For example, new compounds with anti-inflammatory activity were synthesized by incorporating a 6-methoxy-2-naphthyl moiety into a thiazolo[3,2-b]-1,2,4-triazole structure . These compounds were tested for their biological activities, demonstrating the versatility of the core structure in chemical reactions aimed at producing biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the thiazole and naphthyl groups have been elucidated using a range of spectroscopic techniques, including IR, NMR, and mass spectroscopy . These properties are crucial for understanding the behavior of the compound in biological systems and for the design of new derivatives with improved activity and stability. Additionally, the antibacterial and antifungal activities of related compounds have been evaluated, indicating the potential of these molecules in therapeutic applications .

Scientific Research Applications

Synthesis and Characterization

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine has been a subject of research mainly in the field of chemical synthesis and characterization. For example, Ai (2008) focused on the synthesis of 4-(6-Methoxynaphthalen-2-yl)-2-Benzyliminothiazole by reacting 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine with various chemicals, achieving yields of 72.1%~94.8% and confirming the structures through NMR, IR, and elemental analysis (H. Ai, 2008).

Biological Activities

The compound has also been investigated for its potential biological activities. For instance, research on derivatives of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine demonstrated antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential use as an antifungal agent (N. N. Jafar et al., 2017).

Molecular Structure Analysis

The molecular structure and physical parameters of derivatives of this compound have been a key focus area. For example, GayathriB. et al. (2019) synthesized a novel derivative and characterized it using various spectroscopic methods and X-ray diffraction, providing insights into its molecular structure (H GayathriB. et al., 2019).

Synthetic Methodologies

Research has also delved into developing greener and more efficient synthesis methods for derivatives of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine. Thirunarayanan (2014) reported a solvent-free method using preheated fly-ash as a catalyst, demonstrating an environmentally friendly approach (G. Thirunarayanan, 2014).

properties

IUPAC Name

4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-12-5-4-9-6-11(3-2-10(9)7-12)13-8-18-14(15)16-13/h2-8H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFKQMIPBHGUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398118
Record name 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine

CAS RN

195824-61-4
Record name 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.